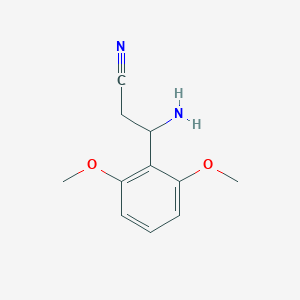![molecular formula C12H12O3 B13054010 Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, where a chromane ring is fused to a cyclopropane ring at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chromane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed, where a chromane derivative reacts with dimethyloxosulfonium methylide to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid derivatives with additional functional groups, while reduction may produce simpler spirocyclic compounds.
Scientific Research Applications
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid include other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
What sets spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid apart is its combination of a chromane ring with a cyclopropane ring, providing a unique set of chemical and biological properties. This distinct structure allows for specific interactions and applications that may not be achievable with other spirocyclic compounds.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)8-1-2-9-10(7-8)15-6-5-12(9)3-4-12/h1-2,7H,3-6H2,(H,13,14) |
InChI Key |
HCUCYHQPDVBXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


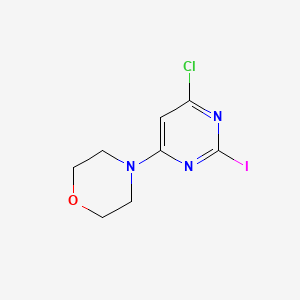

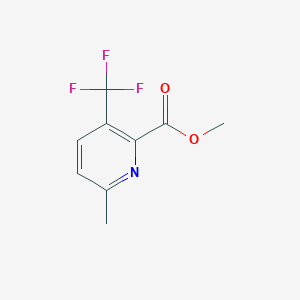
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)
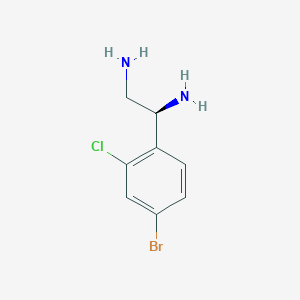
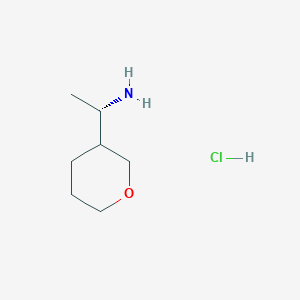

![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
